N-(3-acetylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of 343.4 g/mol. The compound is characterized by its unique structural features, which include an acetylphenyl group and a cyclopenta[d]pyrimidine moiety linked via a sulfanyl group. This compound is often utilized in various research applications due to its interesting chemical properties and biological activities .
This compound can be sourced from chemical suppliers specializing in research chemicals. It belongs to the class of acetamides and contains both aromatic and heterocyclic components, making it relevant for studies in medicinal chemistry and pharmacology. Its CAS number is 946324-17-0, which facilitates its identification in chemical databases .
The synthesis of N-(3-acetylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves several steps that typically include:
The precise conditions (temperature, solvents, catalysts) used during these reactions can vary based on specific laboratory protocols or desired yields.
The structure of N-(3-acetylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C17H17N3O3S/c1-10(21)11-4-2-5-12(8-11)18-15(22)9-24-16-13-6-3-7-14(13)19-17(23)20-16/h2,4-5,8H,3,6-7,9H2,1H3,(H,18,22)(H,19,20,23)
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3
These notations provide insights into the connectivity and arrangement of atoms within the molecule .
N-(3-acetylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is likely to participate in various chemical reactions typical for amides and heterocycles:
These reactions are essential for exploring the compound's reactivity and potential transformations in synthetic pathways.
The mechanism of action for N-(3-acetylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide may involve interactions with biological targets such as proteins or enzymes. The structural features suggest potential binding sites that could interact with cellular receptors or enzymes involved in metabolic pathways.
Research indicates that similar compounds exhibit activity through mechanisms like enzyme inhibition or modulation of signaling pathways . Detailed studies would be necessary to elucidate specific interactions.
The physical properties of N-(3-acetylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide include:
Chemical properties include:
These properties are crucial for determining the compound's handling requirements and potential applications in research.
N-(3-acetylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide has several applications in scientific research:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5